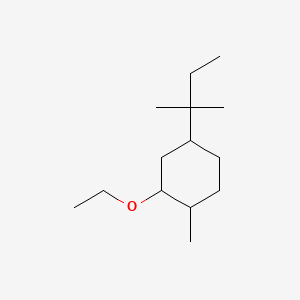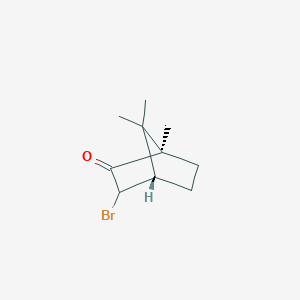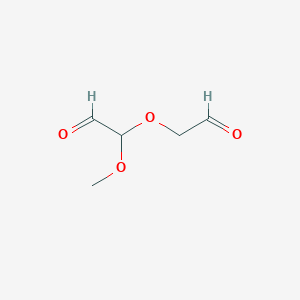
2H-1,3-Diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Diazepine is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. This compound is part of the diazepine family, which is known for its diverse pharmacological properties. Diazepines have been extensively studied due to their potential therapeutic applications, including anxiolytic, sedative, and anticonvulsant activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Diazepine can be achieved through various methods. One common approach involves the photolysis of 3-azidopyridines in the presence of sodium methoxide, resulting in ring expansion to form this compound . Another method includes the use of heterocyclic ketene aminals (HKAs) in a one-pot three-component reaction with arylglyoxal monohydrates or salicylaldehyde under catalyst-free conditions in ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3-Diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted diazepines, dihydro derivatives, and various functionalized diazepine compounds.
Applications De Recherche Scientifique
2H-1,3-Diazepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 2H-1,3-Diazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the activity of GABA, the compound exerts its anxiolytic and sedative effects . The modulation of GABA receptors leads to increased inhibitory neurotransmission, resulting in a calming effect on the nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodiazepine: Known for its anxiolytic and sedative properties, commonly used in medications like diazepam.
Oxazepine: Contains an oxygen atom in the ring, exhibiting different pharmacological activities.
Thiazepine: Contains a sulfur atom, used in various therapeutic applications.
Uniqueness of 2H-1,3-Diazepine
This compound is unique due to its specific ring structure and the presence of two nitrogen atoms, which contribute to its distinct chemical reactivity and pharmacological profile. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
291-88-3 |
|---|---|
Formule moléculaire |
C5H6N2 |
Poids moléculaire |
94.11 g/mol |
Nom IUPAC |
2H-1,3-diazepine |
InChI |
InChI=1S/C5H6N2/c1-2-4-7-5-6-3-1/h1-4H,5H2 |
Clé InChI |
MSRJJSCOWHWGGX-UHFFFAOYSA-N |
SMILES canonique |
C1N=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


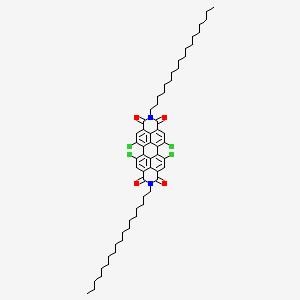
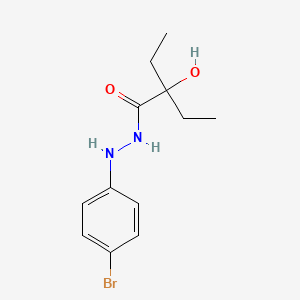
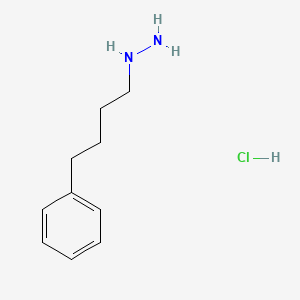

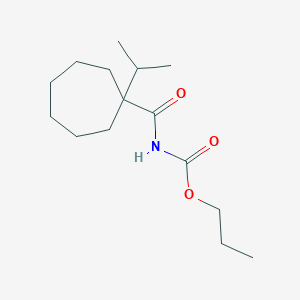
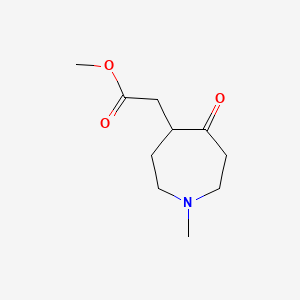
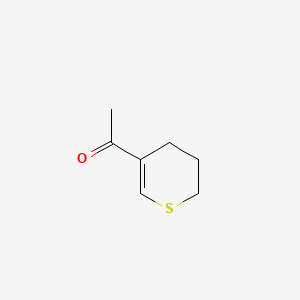
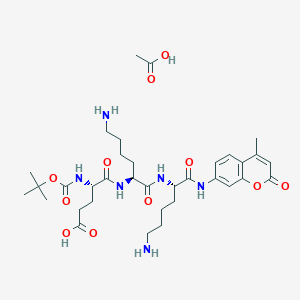
![N-(6-methylbenzo[d]thiazol-2-yl)cyclobutanecarboxamide](/img/structure/B13830518.png)

